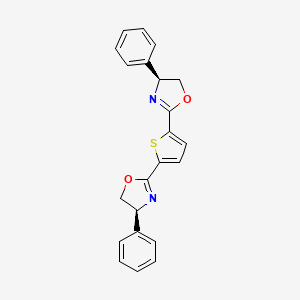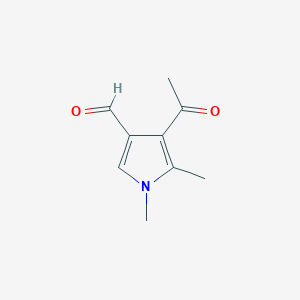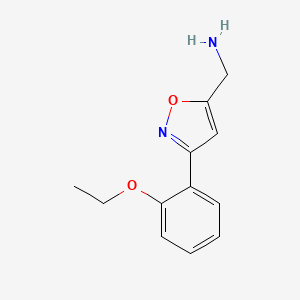
(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve the use of nitrile oxides as dipoles and alkynes as dipolarophiles, with the reaction proceeding under mild basic conditions at ambient temperature .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity while minimizing waste and environmental impact. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendly nature and cost-effectiveness .
化学反応の分析
Types of Reactions
(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of substituted isoxazole derivatives .
科学的研究の応用
(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- (3-(3-Methoxyphenyl)isoxazol-5-yl)methanamine
- (3-(2-Methoxyethoxy)isoxazol-5-yl)methanamine
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine
Uniqueness
(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
[3-(2-ethoxyphenyl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C12H14N2O2/c1-2-15-12-6-4-3-5-10(12)11-7-9(8-13)16-14-11/h3-7H,2,8,13H2,1H3 |
InChIキー |
UTNADEYAMOYOAS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2=NOC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



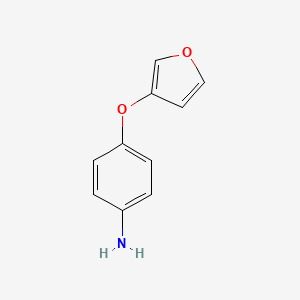
![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)
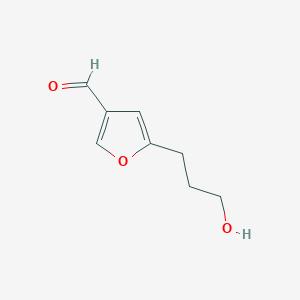
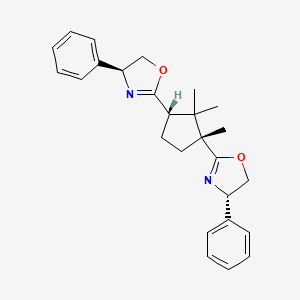
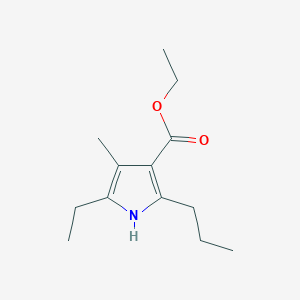
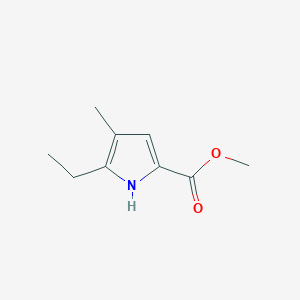

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
